

Technical Guide: Synthesis of 4-Iodo-2-methoxy-5-nitroaniline

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Compound of Interest

Compound Name: 4-Iodo-2-methoxy-5-nitroaniline

Cat. No.: B13050643

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Executive Summary

Target Molecule: **4-Iodo-2-methoxy-5-nitroaniline** (CAS: 2090499-57-1) Molecular Formula: C

H

IN

O

Molecular Weight: 294.05 g/mol Core Application: Late-stage functionalization scaffold. The C4-Iodine handle allows for versatile palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to install heterocycles, while the C1-Amine and C5-Nitro groups provide handles for amide coupling and subsequent cyclization (e.g., into benzimidazoles or quinoxalines).

This guide presents two distinct synthesis routes:

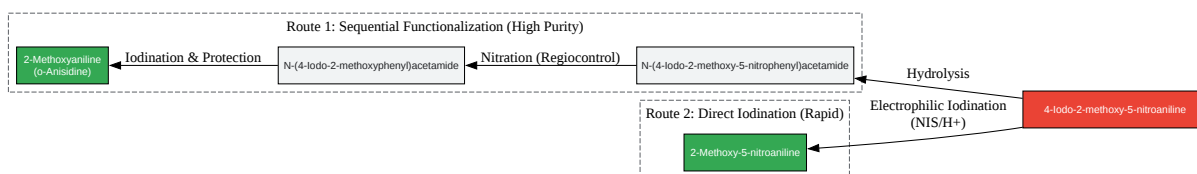
- The "Gold Standard" Industrial Route: A 4-step sequence ensuring absolute regiocontrol, mirroring the GMP synthesis of the Osimertinib intermediate (4-fluoro-2-methoxy-5-nitroaniline).

- The "Rapid" Research Route: A 1-step direct functionalization for small-scale discovery, prioritizing speed over process robustness.

Retrosynthetic Analysis

The strategic disconnection relies on the directing effects of the electron-donating amino/methoxy groups versus the electron-withdrawing nitro group.

- Disconnection A (Nitration): Installing the nitro group last (or penultimate) takes advantage of the para-directing effect of the methoxy group in an acetanilide system.
- Disconnection B (Iodination): Installing the iodine last relies on the strong para-directing effect of the free amine in 2-methoxy-5-nitroaniline.



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Caption: Retrosynthetic logic comparing the stepwise regiocontrolled route (Route 1) vs. direct functionalization (Route 2).

Route 1: The "Gold Standard" Sequential Synthesis

Best for: Scale-up (>100g), GMP manufacturing, and high-purity requirements. Mechanism: Exploits the steric and electronic synergy of the acetamide and methoxy groups to direct nitration exclusively to the C5 position.

Step-by-Step Protocol

Step 1: Iodination of o-Anisidine

Reaction: 2-Methoxyaniline + I

/ NaHCO

→ 4-Iodo-2-methoxyaniline The amino group strongly directs electrophilic substitution to the para position.

- Reagents: Iodine (1.05 eq), NaHCO

(excess), Water/Methanol.

- Conditions: 0°C to RT, 2 hours.

- Workup: Quench with Na

S

O

, extract with EtOAc.

- Yield: ~85-90%.

Step 2: Protection (Acetylation)

Reaction: 4-Iodo-2-methoxyaniline + Ac

O → N-(4-Iodo-2-methoxyphenyl)acetamide Protection is critical to prevent oxidation of the amine during nitration and to modulate directing effects.

- Reagents: Acetic anhydride (1.2 eq), Acetic acid (solvent).

- Conditions: 60°C, 1 hour.

- Workup: Pour into ice water; filter precipitate.

- Yield: >95% (Quantitative).

Step 3: Regioselective Nitration

Reaction: N-(4-Iodo-2-methoxyphenyl)acetamide + HNO

→ N-(4-Iodo-2-methoxy-5-nitrophenyl)acetamide
Critical Mechanism: The acetamide group (C1) directs ortho (C6) and para (blocked). The methoxy group (C2) directs ortho (C3) and para (C5). The C5 position is electronically favored (para to the strong OMe donor) and sterically accessible compared to C3 (between OMe and I).

- Reagents: 65% HNO

(1.1 eq), Acetic Acid (solvent). Note: Avoid H

SO

if possible to prevent iodine oxidation/migration.

- Conditions: 0°C to 10°C (Strict temperature control).
- Workup: Pour into ice water. The product precipitates as a yellow solid.[1]
- Yield: ~75-80%.

Step 4: Deprotection (Hydrolysis)

Reaction: N-(4-Iodo-2-methoxy-5-nitrophenyl)acetamide + HCl → **4-Iodo-2-methoxy-5-nitroaniline**

- Reagents: 6M HCl, Ethanol/Water (1:1).
- Conditions: Reflux, 2-3 hours.
- Workup: Neutralize with NaOH to pH 8-9. Filter the orange/red solid.
- Yield: ~90%.

Route 2: Direct Regioselective Iodination

Best for: Rapid discovery (mg to g scale), low cost. Mechanism: Electrophilic Aromatic Substitution (EAS) on a deactivated aniline.

Rationale: The starting material, 2-methoxy-5-nitroaniline, has a strong activator (NH

) and a strong deactivator (NO

). The NH

group directs para (C4) and ortho (C6). The C4 position is ortho to the NO

group, but the para-directing power of the amine typically overrides the steric/electronic deactivation of the nitro group, especially when using a "soft" electrophile like N-Iodosuccinimide (NIS).

Experimental Protocol

- Dissolution: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in DMF (Dimethylformamide) or Acetonitrile (0.1 M concentration).
- Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
 - Optimization: If reaction is sluggish, add 5-10 mol% TFA (Trifluoroacetic acid) to activate the NIS.
- Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LCMS.
 - Target Mass: $[M+H]^+ = 295.0$.
- Workup: Dilute with water. Extract with Ethyl Acetate.^[2] Wash organic layer with 10% NaS
O
(to remove iodine color) and Brine.
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
 - Note: Separation of the C4-iodo (major) and C6-iodo (minor) isomers may be required.

Comparative Data & Process Safety Route Comparison Table

Feature	Route 1: Sequential (Gold Standard)	Route 2: Direct Iodination
Step Count	4 Steps	1 Step
Overall Yield	~55–60%	~40–60% (Varies by substrate purity)
Regio-Purity	High (>99%) - Structure fixed by synthesis	Moderate - Requires chromatography
Scalability	Excellent (Exotherms manageable)	Limited (Chromatography bottleneck)
Cost	Higher (Reagents/Time)	Low (Cheap starting material)

Safety Critical Control Points (HACCP)

- Nitration (Route 1, Step 3): The nitration of acetanilides is exothermic.[3] Accumulation of reagents at low temperature followed by a "runaway" upon warming is a classic hazard. Protocol: Dosing of HNO₃ must be controlled by internal temperature (<10°C).
- Iodination Reagents: NIS and Iodine are corrosive and toxic. Handle in a fume hood.
- Nitro Compounds: Dry nitroanilines can be shock-sensitive or explosive if heated under confinement. Do not distill residues to dryness at high temperatures (>150°C).

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - ~7.3-7.5 ppm (s, 1H, C3-H, ortho to OMe).
 - ~8.0-8.2 ppm (s, 1H, C6-H, ortho to NO₂).

- ~6.0-6.5 ppm (br s, 2H, NH).
- ~3.8-3.9 ppm (s, 3H, OMe).
- Diagnostic: The absence of ortho/meta coupling constants (singlets only) confirms the 1,2,4,5-substitution pattern.
- Mass Spectrometry (ESI+):
 - $m/z = 294.9$ $[M+H]^+$.
 - Isotopic pattern: Iodine has no M+2 isotope, so the peak should be a clean singlet (unlike Br/Cl).

References

- Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline (Analogous Route)
 - Patent: "Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline."[\[4\]](#) World Intellectual Property Organization, WO2019123456.
 - Source: (Search for "synthesis of 4-fluoro-2-methoxy-5-nitroaniline").
- Regioselective Iodination of Anilines
 - Article: "Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds." *Synthesis*, 2013, 45, 1635-1640.
 - Source:
- General Nitroaniline Synthesis
 - Article: "Regioselective nitration of Anilines with $Fe(NO_3)_3 \cdot 9H_2O$ as Promoter."[\[5\]](#) *RSC Advances*, 2013.
 - Source:
- Osimertinib Intermediate Chemistry

- Review: "Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology." *Journal of Medicinal Chemistry*, 2021.
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